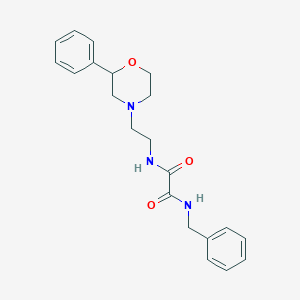

N1-benzyl-N2-(2-(2-phenylmorpholino)ethyl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-benzyl-N2-(2-(2-phenylmorpholino)ethyl)oxalamide is a chemical compound that has gained attention in scientific research due to its potential application in the field of medicine. This compound is known for its unique structure and properties, which make it a promising candidate for various applications in the biomedical field.

Scientific Research Applications

Organogels for Drug Delivery

Organogels have emerged as novel carriers for dermal and topical drug delivery systems. Aminoalcohol-based bis-(aminoalcohol)oxalamides have been utilized to develop drug depot systems, exemplifying innovative dermal and topical drug delivery vehicles for non-steroidal anti-inflammatory drug molecules. The study demonstrated the potential of these organogels in controlled drug release, highlighting their suitability in pharmaceutical applications (Uzan et al., 2016).

Synthesis and Characterization of Novel Complexes

Research into the synthesis and characterization of novel complexes derived from oxalamide and related compounds has shown promising biological activity. Such complexes, including those derived from N-benzyl-ethylenediamine and oxalate, have been evaluated for their cytotoxic activities against various cancer cell lines. These studies provide insights into the potential therapeutic applications of oxalamide derivatives (Silva et al., 2010).

Molecular Receptors for Metal Ion Detection

Ibuprofen-based molecular receptors have been developed for the efficient binding and sensing of metal ions like Cu2+ in aqueous media. These chemosensors demonstrate significant sensing abilities, showcasing the utility of oxalamide derivatives in environmental monitoring and analytical chemistry (Lal et al., 2020).

Crystallization Behavior in Polymers

The crystallization behavior of polymers, such as poly(l-lactic acid) with soluble-type nucleators like oxalamide derivatives, has been studied under various conditions. These investigations reveal the impact of thermal history and shear flow on polymer crystallization, contributing to advancements in polymer science and engineering (Shen et al., 2016).

properties

IUPAC Name |

N'-benzyl-N-[2-(2-phenylmorpholin-4-yl)ethyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N3O3/c25-20(21(26)23-15-17-7-3-1-4-8-17)22-11-12-24-13-14-27-19(16-24)18-9-5-2-6-10-18/h1-10,19H,11-16H2,(H,22,25)(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUENPNOMBSUDKB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1CCNC(=O)C(=O)NCC2=CC=CC=C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(Bromomethyl)phenyl]pyrrolidine-2,5-dione](/img/structure/B2472495.png)

![2-(2-benzyl-1H-benzo[d]imidazol-1-yl)ethanamine dihydrochloride](/img/structure/B2472497.png)

![3-chloro-4-fluoro-N-[1-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]benzenesulfonamide](/img/structure/B2472498.png)

![3-[4-(trifluoromethoxy)benzyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B2472500.png)

![N-(2-ethylphenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2472501.png)

![2-Methyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one dihydrochloride](/img/no-structure.png)

![N-(4-methoxyphenyl)-1-(thiophen-2-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2472504.png)

![2-(Chloromethyl)-4-[(2-chlorophenyl)methyl]morpholine](/img/structure/B2472513.png)

![3-Cyclopropyl-1-[1-(4-methylthiophene-2-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione](/img/structure/B2472514.png)

![2-(2-oxoimidazolidine-1-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2472515.png)